

Application Notes and Protocols for Cell-Based Assays Using BAY-1797

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Compound of Interest

Compound Name: BAY-1797

Cat. No.: B10790249

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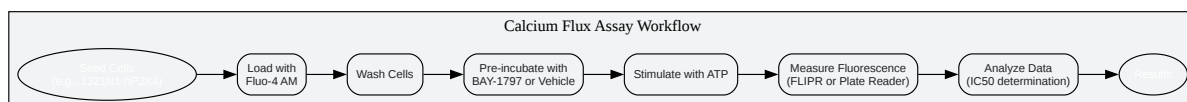
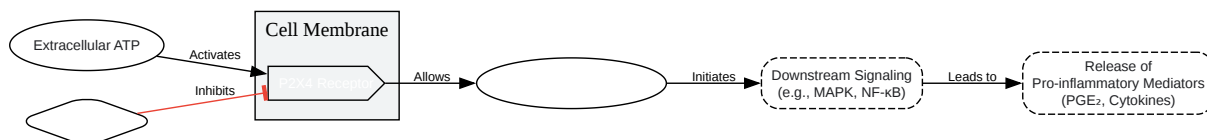
For Researchers, Scientists, and Drug Development Professionals

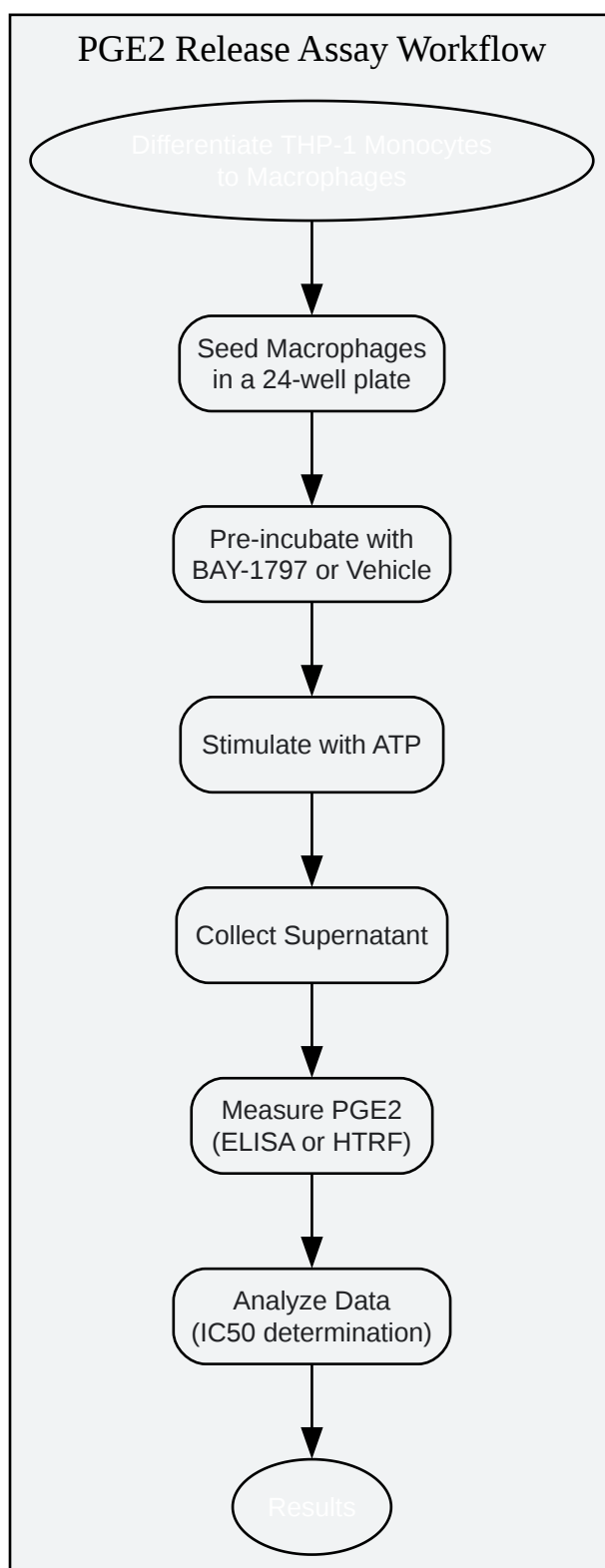
Introduction

BAY-1797 is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1] The P2X4 receptor is expressed in various cell types, particularly those involved in immune and inflammatory responses, such as macrophages and microglia.[2] Activation of the P2X4 receptor by ATP leads to an influx of cations, primarily Ca^{2+} and Na^{+} , which triggers downstream signaling pathways culminating in the release of pro-inflammatory mediators like prostaglandins and cytokines. Consequently, **BAY-1797**, by blocking this receptor, exhibits anti-inflammatory and anti-nociceptive effects, making it a valuable tool for research in pain and inflammation.[3][4] This document provides detailed protocols for key cell-based assays to characterize the activity of **BAY-1797**.

P2X4 Receptor Signaling Pathway

The binding of ATP to the P2X4 receptor induces a conformational change, opening the ion channel. The subsequent influx of Ca^{2+} and Na^{+} depolarizes the cell membrane and activates various downstream signaling cascades, leading to the production and release of inflammatory mediators.





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